molecular formula C16H17ClN2O5S B4002061 N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B4002061
M. Wt: 384.8 g/mol
InChI Key: HBGYMXFFLFLQTK-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.

Scientific Research Applications

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide is utilized in various fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2-methyl-5-nitrobenzenesulfonyl chloride.

    Etherification: 4-chloro-2-methylphenol is reacted with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol.

    Sulfonamide Formation: The intermediate 2-(4-chloro-2-methylphenoxy)ethanol is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Automated Systems: For precise control of reaction parameters and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 2-methyl-5-aminobenzenesulfonamide.

    Oxidation: 2-methyl-5-nitrobenzenesulfonic acid.

    Hydrolysis: 2-methyl-5-nitrobenzenesulfonic acid and 2-(4-chloro-2-methylphenoxy)ethylamine.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The mechanism often involves:

    Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Modulation of Pathways: By interacting with receptors, it can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
  • N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide

Uniqueness

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S/c1-11-3-5-14(19(20)21)10-16(11)25(22,23)18-7-8-24-15-6-4-13(17)9-12(15)2/h3-6,9-10,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYMXFFLFLQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide

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